molecular formula C21H27ClN6O B4504050 (2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No.: B4504050
M. Wt: 414.9 g/mol
InChI Key: HRBKDEFJENTICJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H27ClN6O and its molecular weight is 414.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine is 414.1934872 g/mol and the complexity rating of the compound is 549. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Heterocyclic Compounds: Compounds with structures related to the specified chemical have been synthesized for potential biological activities. For instance, derivatives of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been prepared and evaluated for anti-inflammatory and analgesic properties, showing significant COX-2 inhibition and analgesic effects (Abu‐Hashem et al., 2020).

Anticancer Research

  • Anticancer Agent Synthesis: Research has focused on the design and synthesis of compounds with piperazine units for anticancer applications. Thieno[3,2-d]pyrimidines, incorporating piperazine, have been explored as potential anticancer agents, highlighting the importance of piperazine-containing compounds in the development of novel therapeutics (Min, 2012).

Analytical Chemistry and Mass Spectrometry

  • Peptide Derivatization for Mass Spectrometry: Piperazine derivatives have been utilized for the derivatization of carboxyl groups on peptides, enhancing the ionization efficiency in mass spectrometry analyses. This research demonstrates the utility of piperazine-based compounds in improving analytical methodologies for proteome analysis (Qiao et al., 2011).

Antimalarial Activity

  • Synthesis for Antimalarial Evaluation: Piperazine tethered 4-aminoquinoline-pyrimidine hybrids have been synthesized and evaluated for their antimalarial activity. This research underscores the potential of pyrimidine and piperazine derivatives in the development of new antimalarial agents, with some compounds showing strong activity against chloroquine-resistant strains of Plasmodium falciparum (Thakur, Khan, & Rawat, 2014).

Properties

IUPAC Name

(2-chlorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN6O/c1-16-23-19(26-9-7-25(2)8-10-26)15-20(24-16)27-11-13-28(14-12-27)21(29)17-5-3-4-6-18(17)22/h3-6,15H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBKDEFJENTICJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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(2-Chlorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.